[2-(Furan-2-yl)ethyl](trimethyl)silane
Description
2-(Furan-2-yl)ethylsilane is an organosilicon compound featuring a furan moiety linked to a trimethylsilyl group via an ethyl chain. Its structure combines the aromaticity of the furan ring with the steric and electronic effects of the silicon center. The trimethylsilyl group may enhance thermal stability and lipophilicity, while the furan ring offers sites for electrophilic substitution or further functionalization .
Properties
IUPAC Name |
2-(furan-2-yl)ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16OSi/c1-11(2,3)8-6-9-5-4-7-10-9/h4-5,7H,6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STICFVZQBMLCJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90778726 | |
| Record name | [2-(Furan-2-yl)ethyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90778726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1578-27-4 | |
| Record name | [2-(Furan-2-yl)ethyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90778726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)ethylsilane typically involves the reaction of furan-2-yl ethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods: Industrial production of 2-(Furan-2-yl)ethylsilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-2-yl)ethylsilane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic conditions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: 2-(Furan-2-yl)ethylsilane is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. Its derivatives have shown potential in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, 2-(Furan-2-yl)ethylsilane is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)ethylsilane involves its ability to participate in various chemical reactions due to the presence of the furan ring and the trimethylsilyl group. The furan ring can undergo electrophilic aromatic substitution, while the trimethylsilyl group can be easily removed or substituted, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Silane-Based Analogues
- Triethynyl[(E)-2-(ethynyldimethylsilyl)ethenyl]silane (C₁₂H₁₂Si₂): This compound () shares a silicon core but differs in substituents, featuring ethynyl groups instead of a furan-ethyl chain. Ethynyl groups impart sp-hybridization, leading to linear geometry and heightened reactivity (e.g., in polymerization).
- Trimethyl(vinyl)silane: A simpler silane with a vinyl group, this compound lacks aromaticity.
Furan-Containing Compounds
- USP 31 Derivatives (): Compounds like N,N-Dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide feature furan rings but incorporate sulfur and amino groups. These structural differences highlight pharmaceutical applications (e.g., ranitidine analogs), where polar functional groups enhance bioavailability. In contrast, 2-(Furan-2-yl)ethylsilane’s silicon center may prioritize material stability over biological activity .
- (2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one (): This furan-indenone hybrid lacks silicon but shares a conjugated system. The silane analog’s non-planar structure (due to the ethyl spacer) may reduce conjugation but improve volatility for use in vapor-phase processes .
Non-Silicon Aromatic Derivatives
- 2-Furanmethanol: A simple furan alcohol, this compound lacks the silicon group, resulting in higher polarity and water solubility. The trimethylsilyl group in 2-(Furan-2-yl)ethylsilane would confer hydrophobicity, making it more compatible with organic matrices in polymer composites.
Data Table: Key Properties of Comparable Compounds
| Compound | Molecular Formula | Key Features | Potential Applications |
|---|---|---|---|
| 2-(Furan-2-yl)ethylsilane | C₉H₁₆OSi | Furan aromaticity, silicon-enhanced stability | Materials science, organic synthesis |
| Triethynyl[(E)-2-(ethynyldimethylsilyl)ethenyl]silane | C₁₂H₁₂Si₂ | Ethynyl reactivity, linear geometry | Polymer precursors |
| USP 31 Derivatives (e.g., Ranitidine analogs) | Varies | Sulfur/amino groups, pharmaceutical activity | Drug formulations |
| (2E)-2-(Furan-2-ylmethylidene)-inden-1-one | C₁₄H₁₀O₂ | Conjugated system, crystallographic stability | Optoelectronics |
Research Findings and Trends
- Reactivity : The silicon center in 2-(Furan-2-yl)ethylsilane may undergo hydrolysis under acidic/basic conditions, while the furan ring could participate in electrophilic substitutions (e.g., nitration, halogenation) .
- Thermal Stability: Organosilanes generally exhibit higher thermal stability than hydrocarbons. The ethyl spacer may mitigate steric strain between the furan and trimethylsilyl groups, enhancing durability .
- Biological Relevance : Unlike USP furan derivatives (), the silane analog’s lipophilicity may limit bioavailability but improve compatibility with hydrophobic matrices in drug delivery systems .
Biological Activity
2-(Furan-2-yl)ethylsilane is an organosilicon compound characterized by its furan moiety and a trimethylsilyl group. Its unique structure suggests potential biological activities that have garnered interest in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and applications in various fields.
Chemical Structure and Properties
The molecular formula of 2-(Furan-2-yl)ethylsilane is C9H12OSi, with a molecular weight of 168.27 g/mol. The presence of the furan ring contributes to its chemical reactivity, particularly in electrophilic addition reactions due to the electron-rich nature of the furan system.
Biological Activity Overview
Research indicates that 2-(Furan-2-yl)ethylsilane exhibits several biological activities, including:
- Antioxidant Properties : The furan ring may confer antioxidant capabilities, potentially protecting cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties.
- Anti-inflammatory Effects : There is evidence to suggest modulation of inflammatory pathways, which could be beneficial in treating inflammatory diseases.
The exact mechanisms through which 2-(Furan-2-yl)ethylsilane exerts its biological effects are still being elucidated. Potential interactions include:
- Binding to Enzymes : The compound may interact with enzymes involved in metabolic pathways, influencing their activity.
- Receptor Modulation : It could potentially modulate receptors related to inflammation and pain signaling.
Toxicity and Safety Profile
A hazard assessment indicates that 2-(Furan-2-yl)ethylsilane is not classified as a skin sensitizer. Toxicity studies reveal:
| Toxicity Parameter | Value |
|---|---|
| Oral LD50 (rat) | >2000 mg/kg |
| NOAEL (28 days, rat, oral) | 320 mg/kg/day |
| Reproductive Toxicity NOAEL | 1000 mg/kg/day |
These findings suggest a relatively low toxicity profile, making it a candidate for further exploration in therapeutic applications .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or derived from 2-(Furan-2-yl)ethylsilane:
- Antioxidant Activity : A study demonstrated that related furan derivatives exhibited significant antioxidant activity through DPPH radical scavenging assays.
- Antimicrobial Studies : Research involving furan-based compounds has shown promising results against various bacterial strains, indicating potential applications in developing new antibiotics.
- Inflammation Modulation : In vitro studies indicated that certain derivatives could reduce pro-inflammatory cytokine production, suggesting a mechanism for anti-inflammatory effects.
Applications
Given its biological activities, 2-(Furan-2-yl)ethylsilane has potential applications in:
- Pharmaceutical Development : As a lead compound for designing new anti-inflammatory or antimicrobial agents.
- Material Science : Its silane component may be useful in developing functional materials with specific surface properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
